2-Methoxypent-4-enoic acid

Medicinal Chemistry Physicochemical Profiling ADME Optimization

2-Methoxypent-4-enoic acid (C₆H₁₀O₃, MW 130.14 g/mol, SMILES: C=CCC(OC)C(=O)O) is a chiral α,β-unsaturated carboxylic acid featuring a methoxy substituent at the C2 position and a terminal alkene at C4-C5. This compound belongs to the broader class of functionalized pent-4-enoic acid derivatives, which serve as versatile synthetic intermediates in pharmaceutical and agrochemical research due to their bifunctional reactivity (carboxylic acid handle plus alkene for further elaboration).

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
Cat. No. B15298259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxypent-4-enoic acid
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCOC(CC=C)C(=O)O
InChIInChI=1S/C6H10O3/c1-3-4-5(9-2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)
InChIKeyZGDDOIZSMPRMIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxypent-4-enoic Acid (CAS 351207-76-6): Structural Identity and Procurement Baseline


2-Methoxypent-4-enoic acid (C₆H₁₀O₃, MW 130.14 g/mol, SMILES: C=CCC(OC)C(=O)O) is a chiral α,β-unsaturated carboxylic acid featuring a methoxy substituent at the C2 position and a terminal alkene at C4-C5 . This compound belongs to the broader class of functionalized pent-4-enoic acid derivatives, which serve as versatile synthetic intermediates in pharmaceutical and agrochemical research due to their bifunctional reactivity (carboxylic acid handle plus alkene for further elaboration) . The C2 methoxy group distinguishes it structurally from hydroxyl-, amino-, and unsubstituted analogs, conferring a unique reactivity profile and physicochemical signature that directly impacts its utility in asymmetric synthesis and medicinal chemistry campaigns.

Why Generic Substitution with 2-Hydroxypent-4-enoic Acid or Other Pentenoic Analogs Fails for 2-Methoxypent-4-enoic Acid


Within the pent-4-enoic acid scaffold, the nature of the C2 substituent exerts profound control over both physicochemical properties and synthetic utility, rendering direct analog substitution scientifically unjustified. While 2-hydroxypent-4-enoic acid (MW 116.11 g/mol) and 2-aminopent-4-enoic acid derivatives are commercially available alternatives, the transition from hydroxyl to methoxy at C2 eliminates hydrogen-bond donor capacity, reduces topological polar surface area, and increases lipophilicity—factors that critically influence membrane permeability, metabolic stability, and chromatographic behavior [1]. Furthermore, the methoxy group serves as a non-ionizable, orthogonal protecting group that resists conditions incompatible with free hydroxyls (e.g., strongly basic or oxidizing environments), enabling synthetic sequences inaccessible to hydroxyl-containing analogs . Procurement decisions based purely on scaffold similarity without accounting for these C2-substituent-driven differences risk experimental failure in downstream applications where precise physicochemical tuning or orthogonal reactivity is required.

Quantitative Differentiation Evidence: 2-Methoxypent-4-enoic Acid vs. In-Class Analogs


Lipophilicity Differentiation: XLogP3 Comparison of C2-Methoxy vs. C2-Hydroxy Pent-4-enoic Acid

The C2 methoxy substitution in 2-methoxypent-4-enoic acid yields a computed XLogP3 value of 0.8, compared to 0.3 for (S)-2-hydroxypent-4-enoic acid, representing a calculated difference of +0.5 log units [1][2]. This increase in lipophilicity corresponds to an approximately 3.2-fold higher predicted octanol-water partition coefficient, which translates to measurably different membrane permeability and reversed-phase HPLC retention behavior in medicinal chemistry workflows.

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Chiral Scaffold Utility: Evans Oxazolidinone Methodology for Enantiomerically Enriched 2-Methoxypent-4-enoic Acid Synthesis

Enantiomerically enriched 2-methoxypent-4-enoic acid can be synthesized via Evans oxazolidinone chiral auxiliary methodology, with a representative acylation step (pent-4-enoyl chloride with (4R)-phenyl oxazolidinone under triethylamine and DMAP catalysis) achieving 92% yield . This contrasts with alternative chiral pool approaches requiring resolution of racemic 2-hydroxypent-4-enoic acid, which inherently caps theoretical yield at 50% per enantiomer and requires additional purification steps to achieve enantiomeric excess >95%.

Asymmetric Synthesis Chiral Building Blocks Stereoselective Alkylation

Topological Polar Surface Area (TPSA) Differentiation: C2-Methoxy vs. C2-Hydroxy Pent-4-enoic Acid

The C2 methoxy group in the 2-methoxypent-4-enoic acid scaffold yields a computed topological polar surface area (TPSA) of 46.5 Ų, compared to 57.5 Ų for (S)-2-hydroxypent-4-enoic acid, representing a reduction of 11.0 Ų (approximately 19%) [1][2]. This TPSA reduction results from the replacement of a hydrogen-bond donor hydroxyl (O-H) with a non-donor methoxy group (O-CH₃), eliminating one H-bond donor while maintaining H-bond acceptor count.

Drug Design Blood-Brain Barrier Permeability Physicochemical Property Tuning

Orthogonal Protecting Group Compatibility: C2-Methoxy Stability vs. C2-Hydroxy Lability

The C2 methoxy group in 2-methoxypent-4-enoic acid functions as a stable, non-ionizable ether that resists cleavage under strongly basic conditions (e.g., Grignard reagents, LDA, NaHMDS), oxidizing environments (e.g., KMnO₄, TEMPO/NaClO₂), and nucleophilic attack that would readily deprotonate, oxidize, or displace a free C2 hydroxyl in 2-hydroxypent-4-enoic acid . While quantitative stability data under standardized conditions are not available, this class-level functional group stability is well-established in synthetic organic chemistry and directly enables multi-step sequences where the C2 oxygen must persist through harsh downstream transformations .

Protecting Group Strategy Multi-Step Synthesis Orthogonal Reactivity

Optimal Research and Procurement Applications for 2-Methoxypent-4-enoic Acid Based on Differential Evidence


CNS-Penetrant Fragment Library Design and Physicochemical Property Tuning

Based on the demonstrated TPSA reduction (46.5 Ų vs. 57.5 Ų) and increased XLogP3 (0.8 vs. 0.3) relative to 2-hydroxypent-4-enoic acid [1][2], 2-methoxypent-4-enoic acid is optimally positioned as a scaffold in CNS-focused fragment libraries. The combination of TPSA < 60 Ų (favorable for BBB penetration) and moderate lipophilicity (XLogP3 between 0-3, within CNS drug-like space) makes it a rationally selected core for exploring structure-activity relationships where tuning passive permeability without introducing additional H-bond donors is the primary design objective.

Asymmetric Synthesis of Enantiomerically Enriched α-Alkoxy Carboxylic Acid Derivatives

The established Evans oxazolidinone methodology, with acylation yields of 92% and subsequent diastereoselective alkylation for chirality introduction , positions 2-methoxypent-4-enoic acid as a reliable chiral building block for synthesizing enantiomerically enriched α-alkoxy carboxylic acids. This scenario is particularly relevant for medicinal chemistry programs requiring single-enantiomer intermediates where chiral pool resolution (max 50% yield per enantiomer) would be cost-prohibitive or supply-constrained. The terminal alkene provides an additional handle for cross-metathesis, hydroboration, or epoxidation to access diverse α-methoxy carboxylic acid derivatives.

Multi-Step Synthetic Campaigns Requiring Orthogonal C2 Oxygen Protection

In synthetic sequences where the C2 oxygen must persist through strongly basic alkylations, nucleophilic additions, or mild oxidative transformations, 2-methoxypent-4-enoic acid offers distinct advantages over 2-hydroxypent-4-enoic acid . The methoxy group functions as an orthogonal protecting group that withstands conditions incompatible with free hydroxyls (e.g., enolate generation with NaHMDS, Grignard additions, TEMPO/NaClO₂ oxidations at pH 6.7), eliminating the need for additional protection/deprotection steps and streamlining multi-step syntheses of complex α-alkoxy-containing targets .

Reversed-Phase Chromatography Method Development and Analytical Standardization

The +0.5 log unit difference in XLogP3 (0.8 vs. 0.3) between 2-methoxypent-4-enoic acid and 2-hydroxypent-4-enoic acid [1][2] translates to measurably distinct retention times under standardized reversed-phase HPLC conditions. This property enables 2-methoxypent-4-enoic acid to serve as a system suitability standard or retention time marker in analytical methods designed to resolve methoxy-containing from hydroxyl-containing pentenoic acid derivatives. Procurement of high-purity material (≥95%) supports analytical method validation in pharmaceutical QC and metabolite identification workflows.

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